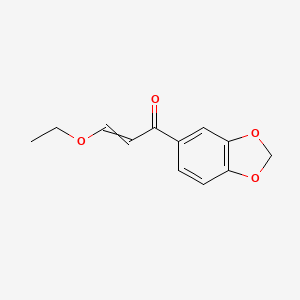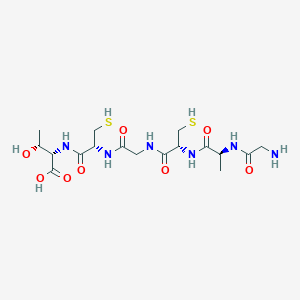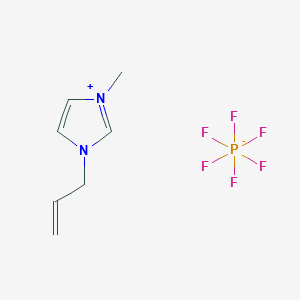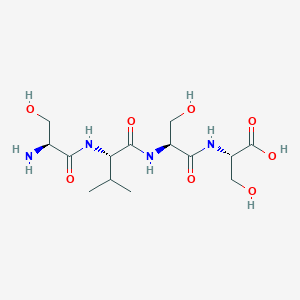![molecular formula C38H60O4 B12536545 4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 815583-79-0](/img/structure/B12536545.png)
4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with long alkyl chains substituted with ethoxy and alkenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The alkyl chains are then introduced through etherification reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bonds in the alkenyl chains.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkenyl groups can yield epoxides, while reduction can produce saturated alkyl chains.
Wissenschaftliche Forschungsanwendungen
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of membrane dynamics due to its amphiphilic nature.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism by which 4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl exerts its effects is largely dependent on its structural properties. The long alkyl chains and biphenyl core allow it to interact with various molecular targets, such as lipid bilayers in biological membranes. These interactions can influence membrane fluidity and permeability, making the compound useful in studies of membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate
- 4-{[(11a)-3,20-Dioxopregn-4-en-11-yl]oxy}-4-oxobutanoic acid
Uniqueness
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its combination of ethoxy and alkenyl groups on the biphenyl core. This structural feature provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. In comparison, similar compounds may lack this balance, limiting their functionality in certain contexts.
Eigenschaften
CAS-Nummer |
815583-79-0 |
|---|---|
Molekularformel |
C38H60O4 |
Molekulargewicht |
580.9 g/mol |
IUPAC-Name |
1-(11,11-diethoxyundecoxy)-4-(4-undec-10-enoxyphenyl)benzene |
InChI |
InChI=1S/C38H60O4/c1-4-7-8-9-10-12-15-18-21-32-41-36-28-24-34(25-29-36)35-26-30-37(31-27-35)42-33-22-19-16-13-11-14-17-20-23-38(39-5-2)40-6-3/h4,24-31,38H,1,5-23,32-33H2,2-3H3 |
InChI-Schlüssel |
YMMWMZYZKHTNKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCC=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



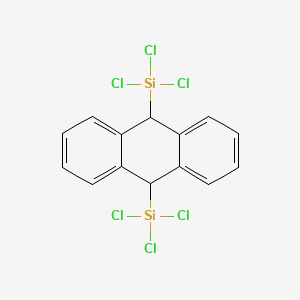


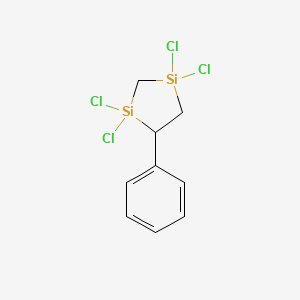
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

